molecular formula C8H10ClN3O3 B8343340 (2-chloroimidazol-1-yl) morpholine-4-carboxylate

(2-chloroimidazol-1-yl) morpholine-4-carboxylate

Cat. No.: B8343340
M. Wt: 231.63 g/mol
InChI Key: SHGJTJRQXKMDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloroimidazol-1-yl) morpholine-4-carboxylate is a chemical compound that features a morpholine ring, a carboxylic acid group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroimidazol-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with 2-chloroimidazole in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-chloroimidazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while hydrolysis produces the parent acid and imidazole .

Scientific Research Applications

(2-chloroimidazol-1-yl) morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-chloroimidazol-1-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloroimidazol-1-yl) morpholine-4-carboxylate is unique due to its combination of a morpholine ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

(2-chloroimidazol-1-yl) morpholine-4-carboxylate

InChI

InChI=1S/C8H10ClN3O3/c9-7-10-1-2-12(7)15-8(13)11-3-5-14-6-4-11/h1-2H,3-6H2

InChI Key

SHGJTJRQXKMDJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)ON2C=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-2-chloroimidazole, hydrochloride and 4-morpholine carbonyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc) (54%, oil).
Name
1-hydroxy-2-chloroimidazole, hydrochloride
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